molecular formula C24H25NO2 B3475785 2-(2-phenylethyl)-N-(4-propan-2-yloxyphenyl)benzamide

2-(2-phenylethyl)-N-(4-propan-2-yloxyphenyl)benzamide

Cat. No.: B3475785
M. Wt: 359.5 g/mol
InChI Key: FDRCZEDJHDKYAP-UHFFFAOYSA-N
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Description

2-(2-phenylethyl)-N-(4-propan-2-yloxyphenyl)benzamide is a complex organic compound with a molecular formula of C19H25NO. This compound is characterized by its benzamide structure, which includes a phenylethyl group and a propan-2-yloxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenylethyl)-N-(4-propan-2-yloxyphenyl)benzamide typically involves a multi-step process:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoyl chloride with an amine.

    Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Propan-2-yloxyphenyl Group: The final step involves the attachment of the propan-2-yloxyphenyl group through an etherification reaction, where the phenol derivative reacts with isopropyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-(2-phenylethyl)-N-(4-propan-2-yloxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the phenylethyl or propan-2-yloxyphenyl groups are replaced by other functional groups using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), Lithium aluminum hydride (LiAlH4)

Major Products Formed

    Oxidation: Carboxylic acids, Ketones

    Reduction: Amines, Alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-(2-phenylethyl)-N-(4-propan-2-yloxyphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-phenylethyl)-N-(4-propan-2-yloxyphenyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

2-(2-phenylethyl)-N-(4-propan-2-yloxyphenyl)benzamide can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • 2-(2-phenylethyl)-N-(4-methoxyphenyl)benzamide
    • 2-(2-phenylethyl)-N-(4-ethoxyphenyl)benzamide
    • 2-(2-phenylethyl)-N-(4-butoxyphenyl)benzamide
  • Uniqueness: : The presence of the propan-2-yloxy group in this compound imparts unique chemical properties, such as increased lipophilicity and altered reactivity, making it distinct from its analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2-phenylethyl)-N-(4-propan-2-yloxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO2/c1-18(2)27-22-16-14-21(15-17-22)25-24(26)23-11-7-6-10-20(23)13-12-19-8-4-3-5-9-19/h3-11,14-18H,12-13H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRCZEDJHDKYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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